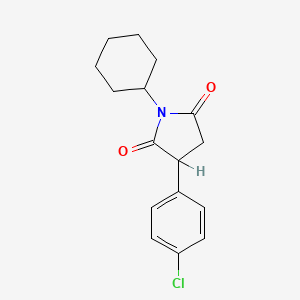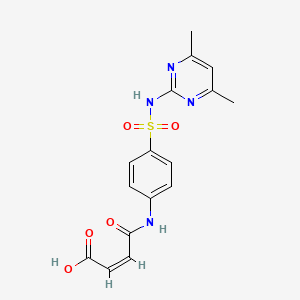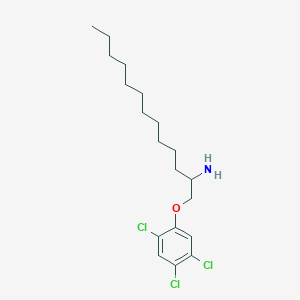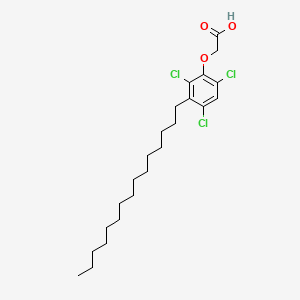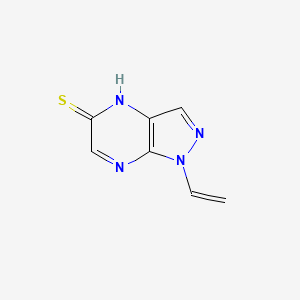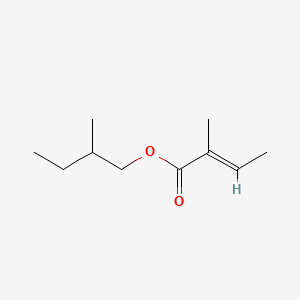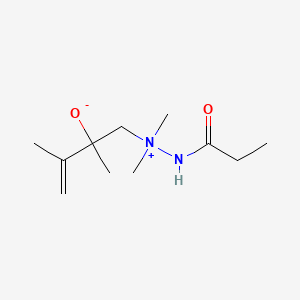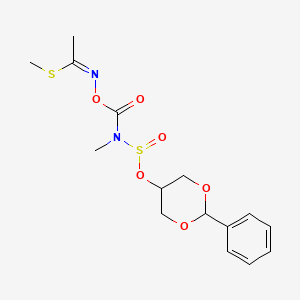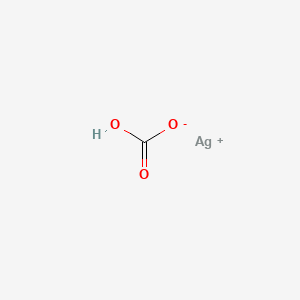
Silver bicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
碳酸氢银,也称为银氢碳酸盐,是一种化学式为 AgHCO₃ 的化合物。它是一种相对不常见的银化合物,以其独特的性质和在科学和工业各个领域的应用而闻名。碳酸氢银通常以白色或淡黄色固体形式存在,并以其在水中的有限溶解度而闻名。
准备方法
合成路线和反应条件: 碳酸氢银可以通过硝酸银 (AgNO₃) 与碳酸氢钠 (NaHCO₃) 在水溶液中反应来合成。反应过程如下:
AgNO3+NaHCO3→AgHCO3+NaNO3
该方法涉及混合反应物的溶液,导致碳酸氢银沉淀,然后可以过滤、洗涤和干燥。
工业生产方法: 由于应用有限,碳酸氢银通常不会在工业规模上生产,但上面描述的沉淀法是其在实验室环境中合成的最可行方法。
化学反应分析
反应类型: 碳酸氢银会经历几种类型的化学反应,包括:
- 加热时,碳酸氢银会分解形成碳酸银 (Ag₂CO₃)、水 (H₂O) 和二氧化碳 (CO₂) 。
分解: 2AgHCO3→Ag2CO3+H2O+CO2
碳酸氢银与酸反应生成银盐、水和二氧化碳。例如,与盐酸 (HCl) 反应:与酸反应: AgHCO3+HCl→AgCl+H2O+CO2
常用试剂和条件:
酸: 盐酸、硝酸。
热: 加热会发生分解。
主要产物:
碳酸银 (Ag₂CO₃): 分解时形成。
氯化银 (AgCl): 与盐酸反应时形成。
科学研究应用
碳酸氢银在科学研究中有多种应用,包括:
化学: 用作各种化学反应的试剂,特别是在有机合成中。
生物学和医学: 尽管不如其他银化合物常用,但碳酸氢银可以探索其潜在的抗菌性能。
工业: 工业应用有限,但可用于制备其他银化合物。
作用机制
碳酸氢银的作用机制,特别是在其抗菌性能方面,涉及银离子 (Ag⁺) 的释放。这些离子与细菌细胞膜相互作用,导致结构损伤和破坏重要的细胞过程。银离子还可以干扰细菌 DNA 的复制,最终导致细胞死亡。
类似化合物:
碳酸银 (Ag₂CO₃): 成分相似,但在稳定性和应用方面有所不同。
硝酸银 (AgNO₃): 在多种应用中更为常用,包括摄影和用作防腐剂。
氯化银 (AgCl): 以其在摄影材料中的用途以及作为电化学中的参比电极而闻名。
独特性: 碳酸氢银因其独特的化学性质和在水中的有限溶解度而独一无二。它能够分解成碳酸银以及与酸的反应,使其成为特定化学过程的宝贵化合物。
相似化合物的比较
Silver Carbonate (Ag₂CO₃): Similar in composition but differs in its stability and applications.
Silver Nitrate (AgNO₃): More commonly used in various applications, including photography and as an antiseptic.
Silver Chloride (AgCl): Known for its use in photographic materials and as a reference electrode in electrochemistry.
Uniqueness: Silver bicarbonate is unique due to its specific chemical properties and limited solubility in water. Its ability to decompose into silver carbonate and its reactions with acids make it a valuable compound for specific chemical processes.
属性
CAS 编号 |
10357-62-7 |
|---|---|
分子式 |
CHAgO3 |
分子量 |
168.885 g/mol |
IUPAC 名称 |
silver;hydrogen carbonate |
InChI |
InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChI 键 |
XHXKMTAWMZESFU-UHFFFAOYSA-M |
规范 SMILES |
C(=O)(O)[O-].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

